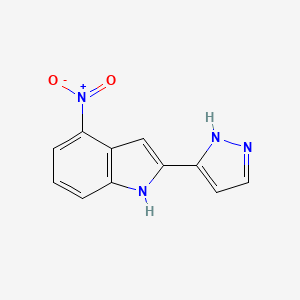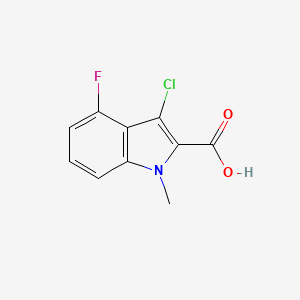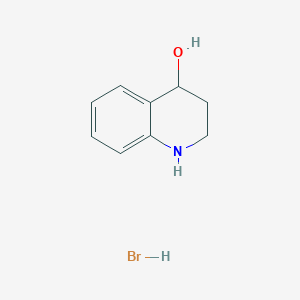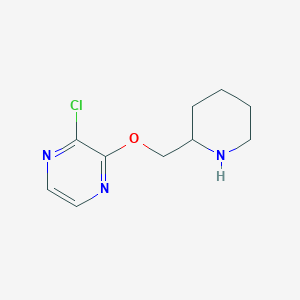
4-(2-(Dimethylamino)ethyl)-3-methylnaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Dimethylamino)ethyl)-3-methylnaphthalen-1-ol is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a dimethylaminoethyl group attached to the naphthalene ring, which imparts unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Dimethylamino)ethyl)-3-methylnaphthalen-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the desired position on the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(Dimethylamino)ethyl)-3-methylnaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the dimethylaminoethyl group.
Substitution: The dimethylaminoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehydes or naphthones, while reduction may produce naphthylamines.
Aplicaciones Científicas De Investigación
4-(2-(Dimethylamino)ethyl)-3-methylnaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-(2-(Dimethylamino)ethyl)-3-methylnaphthalen-1-ol involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological macromolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, resulting in the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)benzoate: This compound has similar structural features but differs in the position and nature of the functional groups.
2-(Dimethylamino)ethyl methacrylate: Another compound with a dimethylaminoethyl group, used in polymer chemistry.
Uniqueness
4-(2-(Dimethylamino)ethyl)-3-methylnaphthalen-1-ol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C15H19NO |
|---|---|
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
4-[2-(dimethylamino)ethyl]-3-methylnaphthalen-1-ol |
InChI |
InChI=1S/C15H19NO/c1-11-10-15(17)14-7-5-4-6-13(14)12(11)8-9-16(2)3/h4-7,10,17H,8-9H2,1-3H3 |
Clave InChI |
YHXQOQHUYLVFQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C(=C1)O)CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11877605.png)




![7-Amino-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11877628.png)


![8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline](/img/structure/B11877649.png)
![6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11877650.png)
![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11877661.png)

![7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B11877672.png)
